molecular formula C25H22F3N5O4 B8103400 SOCE inhibitor 1

SOCE inhibitor 1

Cat. No.: B8103400
M. Wt: 513.5 g/mol
InChI Key: ZAJXAJYMOCWUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Store-operated calcium entry inhibitor 1 is a small molecule that inhibits store-operated calcium entry, a major pathway for calcium influx in non-excitable cells. This pathway is crucial for various cellular functions, including proliferation, motility, and apoptosis. Store-operated calcium entry inhibitor 1 has been identified as a potential therapeutic agent for diseases such as cardiovascular disease and cancer .

Preparation Methods

The synthesis of store-operated calcium entry inhibitor 1 involves several steps. One common synthetic route starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .

In industrial production, the synthesis of store-operated calcium entry inhibitor 1 typically involves large-scale chemical reactions under controlled conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Store-operated calcium entry inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Store-operated calcium entry inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study calcium signaling pathways and the role of calcium in cellular processes. In biology, it is used to investigate the effects of calcium entry on cell proliferation, motility, and apoptosis. In medicine, store-operated calcium entry inhibitor 1 is being explored as a potential therapeutic agent for diseases such as cardiovascular disease and cancer .

Mechanism of Action

Store-operated calcium entry inhibitor 1 exerts its effects by inhibiting the store-operated calcium entry pathway. This pathway is activated by the depletion of calcium stores in the endoplasmic reticulum, leading to the opening of calcium channels in the plasma membrane. Store-operated calcium entry inhibitor 1 blocks these channels, preventing calcium influx and thereby modulating various cellular functions .

Comparison with Similar Compounds

Store-operated calcium entry inhibitor 1 is unique in its ability to selectively inhibit store-operated calcium entry. Similar compounds include 2-aminoethyl diphenylborinate, which is a non-specific inhibitor of store-operated calcium entry, and other small molecules that target the same pathway. store-operated calcium entry inhibitor 1 is distinguished by its higher potency and selectivity .

References

Properties

IUPAC Name

3-[1-[4-[4-pentan-2-yloxycarbonyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]triazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N5O4/c1-3-5-15(2)37-24(36)20-13-29-33(22(20)25(26,27)28)19-10-8-18(9-11-19)32-14-21(30-31-32)16-6-4-7-17(12-16)23(34)35/h4,6-15H,3,5H2,1-2H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXAJYMOCWUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N3C=C(N=N3)C4=CC(=CC=C4)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.